Welcome to the BenchChem Online Store!
molecular formula C15H24N2O2 B3556830 3,5-DI(TERT-BUTYL)-4-HYDROXYBENZOHYDRAZIDE

3,5-DI(TERT-BUTYL)-4-HYDROXYBENZOHYDRAZIDE

Cat. No. B3556830
M. Wt: 264.36 g/mol
InChI Key: ZNWRUFKGBSZSDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05155122

Procedure details

1,1-Dimethylethyl 2-[3,5-bis(1,1-dimethylethyl)-4-hydroxybenzoyl]hydrazine carboxylic acid (4.0 g , 0.011 mole) in tetrahydrofuran (100 ml) is treated with a mixture of water (12 ml) and concentrated hydrochloric acid (30 ml). The resulting mixture is heated on a steam-bath. After 20 minutes the mixture is stripped of volatiles under reduced pressure. The residue is dissolved in water (100 ml) and treated with 1M NaOH until the solution is slightly basic. The product is extracted into ether (600 ml) and the organic layer is washed with saturated aqueous NaCl and dried over MgSO4. Filtration and concentration provides a solid which is recrystallized from isopropyl ether/hexane to yield 1.9 g (2.9 g theor., 66%) of 3,5-bis(1,1-dimethylethyl)-4-hydroxybenzoic acid, hydrazide, mp 187°-188° C.
Name
1,1-Dimethylethyl 2-[3,5-bis(1,1-dimethylethyl)-4-hydroxybenzoyl]hydrazine carboxylic acid
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
CC([N:5](C(O)=O)[NH:6][C:7](=[O:23])[C:8]1[CH:13]=[C:12]([C:14]([CH3:17])([CH3:16])[CH3:15])[C:11]([OH:18])=[C:10]([C:19]([CH3:22])([CH3:21])[CH3:20])[CH:9]=1)(C)C.Cl.[OH-].[Na+]>O1CCCC1.O>[CH3:22][C:19]([C:10]1[CH:9]=[C:8]([CH:13]=[C:12]([C:14]([CH3:17])([CH3:16])[CH3:15])[C:11]=1[OH:18])[C:7]([NH:6][NH2:5])=[O:23])([CH3:20])[CH3:21] |f:2.3|

Inputs

Step One
Name
1,1-Dimethylethyl 2-[3,5-bis(1,1-dimethylethyl)-4-hydroxybenzoyl]hydrazine carboxylic acid
Quantity
4 g
Type
reactant
Smiles
CC(C)(C)N(NC(C1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C)=O)C(=O)O
Name
Quantity
30 mL
Type
reactant
Smiles
Cl
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
12 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture is heated on a steam-bath
EXTRACTION
Type
EXTRACTION
Details
The product is extracted into ether (600 ml)
WASH
Type
WASH
Details
the organic layer is washed with saturated aqueous NaCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
Filtration and concentration
CUSTOM
Type
CUSTOM
Details
provides a solid which
CUSTOM
Type
CUSTOM
Details
is recrystallized from isopropyl ether/hexane

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
CC(C)(C)C=1C=C(C(=O)NN)C=C(C1O)C(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.9 g
YIELD: PERCENTYIELD 66%
YIELD: CALCULATEDPERCENTYIELD 65.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.